molecular formula C7H10O4 B570133 Streptopyrone CAS No. 121043-40-1

Streptopyrone

Cat. No.: B570133
CAS No.: 121043-40-1
M. Wt: 158.153
InChI Key: JOWYHBUWSWRYOG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptopyrone is a natural product found in Streptomyces with data available.

Q & A

Basic Research Questions

Q. What are the established methods for isolating Streptopyrone from microbial sources, and how can researchers optimize yield?

  • This compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Optimization involves adjusting parameters like solvent polarity, temperature, and microbial fermentation conditions (e.g., media composition, incubation time). Researchers should validate purity using NMR and mass spectrometry, and track yield variations using factorial experimental designs to identify critical factors .

Q. Which spectroscopic and computational techniques are most reliable for this compound’s structural elucidation?

  • High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC, HMBC) are critical for determining molecular formula and connectivity. Computational methods like density functional theory (DFT) can predict NMR chemical shifts to corroborate experimental data. Researchers must cross-validate results with known analogs and document spectral discrepancies to refine structural assignments .

Q. How should researchers design preliminary bioactivity assays for this compound?

  • Begin with in vitro assays targeting relevant biological pathways (e.g., antimicrobial activity via MIC assays or enzyme inhibition via kinetic studies). Use positive and negative controls to minimize false positives. Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are essential. Researchers must report IC50 values with confidence intervals and address solvent interference by including vehicle controls .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported bioactivity across studies?

  • Contradictions often arise from variability in assay conditions (e.g., cell lines, pH, temperature) or compound purity. Researchers should:

  • Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Perform meta-analyses to identify confounding variables.
  • Use orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) to confirm mechanisms.
  • Document batch-to-batch variability using QC/QA metrics .

Q. How can researchers investigate this compound’s biosynthetic pathway, and what genetic tools are required?

  • Employ genome mining (e.g., antiSMASH for gene cluster prediction) and heterologous expression in model hosts (e.g., Streptomyces coelicolor). Knockout mutants of putative biosynthetic genes can confirm pathway steps. Metabolomic profiling (LC-MS/MS) and isotopic labeling (e.g., 13C-glucose) track intermediate flux. CRISPR-Cas9 and RNA-seq are recommended for functional genomics .

Q. What methodologies are effective for studying this compound’s mode of action in complex biological systems?

  • Integrate multi-omics approaches:

  • Proteomics : SILAC or TMT labeling to identify target proteins.
  • Transcriptomics : RNA-seq to map gene expression changes.
  • Metabolomics : Untargeted MS/MS to trace metabolic perturbations.
  • Validate findings with CRISPR-based gene silencing or overexpression. Use network pharmacology tools (e.g., STRING) to map interaction networks and reduce false-discovery rates .

Q. How should researchers address discrepancies in this compound’s stability under varying environmental conditions?

  • Conduct accelerated stability studies (ICH Q1A guidelines) with controlled variables (pH, light, humidity). HPLC-DAD or UPLC-PDA monitors degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. For in vivo studies, use stabilization agents (e.g., cyclodextrins) and validate bioactivity post-storage .

Q. Methodological Frameworks for Data Interpretation

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in heterogeneous datasets?

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) for IC50/EC50 calculations. Use mixed-effects models to account for inter-experiment variability. Bayesian hierarchical models are robust for meta-analyses. Report effect sizes with 95% credible intervals and use tools like R/BUGS for reproducibility .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Adopt quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) like purity and enantiomeric excess.
  • Use design-of-experiments (DoE) to optimize reaction parameters.
  • Implement PAT (Process Analytical Technology) for real-time monitoring.
  • Publish detailed protocols with raw data in supplementary materials to enable replication .

Q. Ethical and Reporting Standards

Q. What are the best practices for reporting this compound’s bioactivity to avoid overinterpretation?

  • Adhere to ARRIVE or MIAME guidelines for experimental reporting. Disclose all raw data (e.g., deposited in Zenodo or Figshare) and negative results. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid HARKing (Hypothesizing After Results are Known) .

Properties

CAS No.

121043-40-1

Molecular Formula

C7H10O4

Molecular Weight

158.153

IUPAC Name

(3S)-3-hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C7H10O4/c1-4-7(10-2)6(9)5(8)3-11-4/h5,8H,3H2,1-2H3/t5-/m0/s1

InChI Key

JOWYHBUWSWRYOG-YFKPBYRVSA-N

SMILES

CC1=C(C(=O)C(CO1)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.